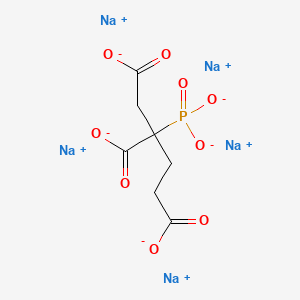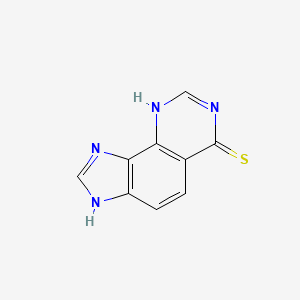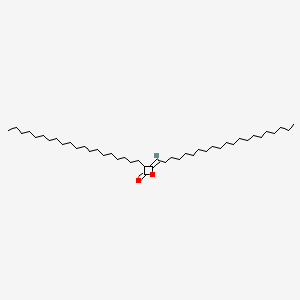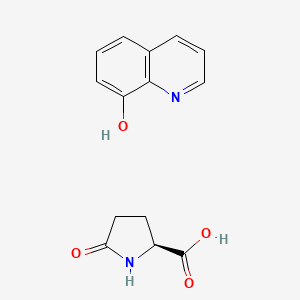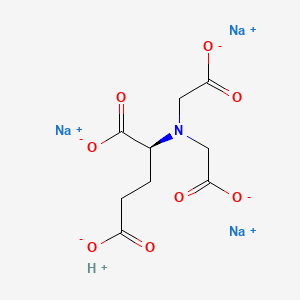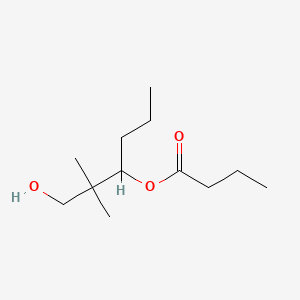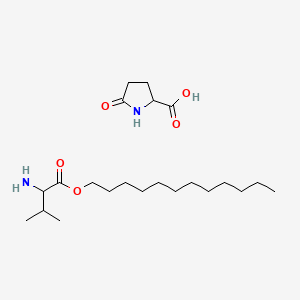
2,2-Bis(bromomethyl)propane-1,3-diyl tetrahydrogen bisphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-bis-(Bromomethyl)propane-1,3-diyl tetrahydrogen bisphosphate is a brominated flame retardant. It is primarily used in unsaturated polyester resins, molded products, and rigid polyurethane foam. This compound is known for its excellent flame-retardant properties, making it a valuable additive in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-bis-(Bromomethyl)propane-1,3-diyl tetrahydrogen bisphosphate typically involves the bromination of pentaerythritol. The process includes the following steps:
Bromination of Pentaerythritol: Pentaerythritol is reacted with hydrobromic acid in the presence of acetic acid.
Formation of the Phosphate Ester: The brominated intermediate is then reacted with phosphoric acid to form the final product, 2,2-bis-(Bromomethyl)propane-1,3-diyl tetrahydrogen bisphosphate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.
Types of Reactions:
Substitution Reactions: The bromine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Esterification Reactions: The hydroxyl groups can react with carboxylic acids to form esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Esterification: Carboxylic acids and acid anhydrides are commonly used.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Corresponding aldehydes or ketones.
Esterification Products: Esters of the compound.
Scientific Research Applications
2,2-bis-(Bromomethyl)propane-1,3-diyl tetrahydrogen bisphosphate has several applications in scientific research:
Chemistry: Used as a flame retardant in polymer chemistry to enhance the fire resistance of materials.
Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Widely used in the production of flame-retardant materials, including textiles, plastics, and foams
Mechanism of Action
The flame-retardant properties of 2,2-bis-(Bromomethyl)propane-1,3-diyl tetrahydrogen bisphosphate are primarily due to the release of bromine radicals during combustion. These radicals interfere with the free radical chain reactions in the flame, effectively quenching the fire. The compound also forms a protective char layer on the material’s surface, further preventing the spread of flames .
Comparison with Similar Compounds
2,2-bis-(Bromomethyl)propane-1,3-diol: Another brominated flame retardant with similar applications but different chemical properties.
Tetrabromobisphenol A: A widely used flame retardant with a different chemical structure but similar flame-retardant properties.
Hexabromocyclododecane: Another brominated flame retardant used in various industrial applications
Uniqueness: 2,2-bis-(Bromomethyl)propane-1,3-diyl tetrahydrogen bisphosphate is unique due to its high bromine content and the presence of phosphate groups, which enhance its flame-retardant properties. Its ability to form a protective char layer during combustion sets it apart from other flame retardants .
Properties
CAS No. |
94030-76-9 |
|---|---|
Molecular Formula |
C5H12Br2O8P2 |
Molecular Weight |
421.90 g/mol |
IUPAC Name |
[2,2-bis(bromomethyl)-3-phosphonooxypropyl] dihydrogen phosphate |
InChI |
InChI=1S/C5H12Br2O8P2/c6-1-5(2-7,3-14-16(8,9)10)4-15-17(11,12)13/h1-4H2,(H2,8,9,10)(H2,11,12,13) |
InChI Key |
CSEOIVTVQILBPP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(COP(=O)(O)O)(CBr)CBr)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


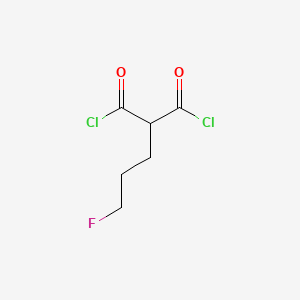
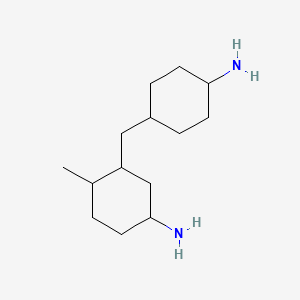
![1-[[Methyl(1-oxooctadecyl)amino]methyl]pyridinium chloride](/img/structure/B12674721.png)
